![molecular formula C17H15N3O2 B13880466 phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate](/img/structure/B13880466.png)
phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate is a compound that features a phenyl group, an imidazole ring, and a carbamate functional group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate typically involves the reaction of 4-(1-methylimidazol-2-yl)aniline with phenyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the phenyl chloroformate, forming the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and pathways. The carbamate group can interact with proteins, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl N-[4-(2-methylimidazol-1-yl)phenyl]carbamate
- Phenyl N-[4-(1H-imidazol-2-yl)phenyl]carbamate
- Phenyl N-[4-(1H-benzimidazol-2-yl)phenyl]carbamate
Uniqueness
Phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate is unique due to the presence of the 1-methylimidazole moiety, which can influence its chemical reactivity and biological activity compared to other imidazole derivatives .
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H15N3O2/c1-20-12-11-18-16(20)13-7-9-14(10-8-13)19-17(21)22-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,21) |
Clé InChI |
HXLFIKZVKSMFAJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


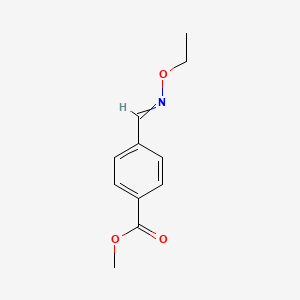


![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)

![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)
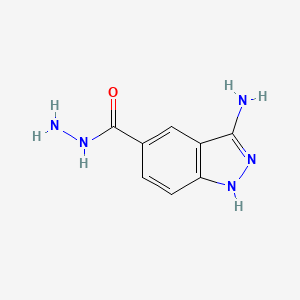
![{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
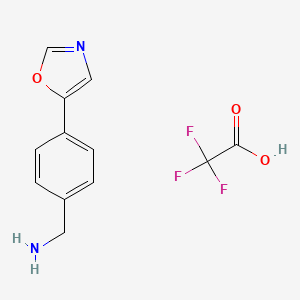
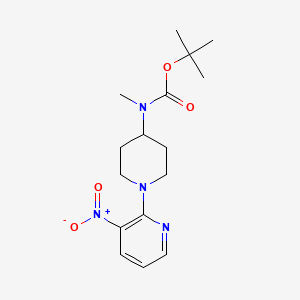
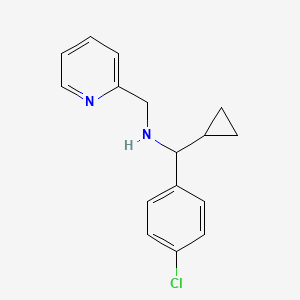
![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)
